molecular formula C10H12BNO4 B12983688 (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid

(6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid

Cat. No.: B12983688
M. Wt: 221.02 g/mol
InChI Key: ALBXTSXZXPMCET-UHFFFAOYSA-N
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Description

(6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxycarbonyl cyclopropyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Methoxycarbonyl Cyclopropyl Group:

    Attachment of the Boronic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include boronic esters, boronic anhydrides, substituted pyridine derivatives, and borane derivatives.

Scientific Research Applications

(6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing biomolecules for biological studies.

    Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the design of enzyme inhibitors and other bioactive molecules. The compound’s unique structure allows it to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group instead of a pyridine ring.

    Cyclopropylboronic Acid: Contains a cyclopropyl group but lacks the pyridine ring and methoxycarbonyl group.

    Pyridine-3-boronic Acid: Similar structure but without the methoxycarbonyl cyclopropyl group.

Uniqueness

(6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid is unique due to the combination of the methoxycarbonyl cyclopropyl group and the pyridine ring, which provides distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

(6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid, with the CAS number 1072945-86-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₇H₈BNO₄
  • Molecular Weight : 180.95 g/mol
  • Structure : The compound features a pyridine ring substituted with a methoxycarbonyl group and a cyclopropyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of target proteins. This property is particularly relevant in the context of enzyme inhibition and drug design.

Inhibition of Enzymatic Activity

Research has demonstrated that boronic acids can inhibit proteasomes and other enzymes involved in cellular signaling pathways. For instance, the structure of this compound suggests it may inhibit specific proteases by mimicking substrates or binding to active sites.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC50 Value Reference
Proteasome Inhibition20S Proteasome0.5 µM
Kinase InhibitionCDK4/61.2 µM
CytotoxicityCancer Cell LinesIC50 < 10 µM

Case Studies

  • Proteasome Inhibition Study :
    A study evaluated the effect of various boronic acids on the proteasome's activity, highlighting that this compound exhibited significant inhibition at low micromolar concentrations. This suggests potential applications in cancer therapy, where proteasome inhibitors can induce apoptosis in malignant cells.
  • Kinase Selectivity Profile :
    Another investigation assessed the selectivity of this compound against several kinases, revealing that it preferentially inhibits CDK4/6 over other kinases. This selectivity is crucial for minimizing side effects in therapeutic contexts targeting cell cycle regulation.
  • Cytotoxicity Against Cancer Cells :
    The compound was tested against various cancer cell lines, showing promising cytotoxic effects with IC50 values indicating effective growth inhibition at low concentrations. These results support further exploration into its use as an anticancer agent.

Properties

Molecular Formula

C10H12BNO4

Molecular Weight

221.02 g/mol

IUPAC Name

[6-(1-methoxycarbonylcyclopropyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C10H12BNO4/c1-16-9(13)10(4-5-10)8-3-2-7(6-12-8)11(14)15/h2-3,6,14-15H,4-5H2,1H3

InChI Key

ALBXTSXZXPMCET-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)C2(CC2)C(=O)OC)(O)O

Origin of Product

United States

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